N-(4-{[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a methoxyphenyl group, and a trifluoromethyl group.
Preparation Methods
The synthesis of N-(4-{[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide can be achieved through a multi-step process involving various chemical reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
N-(4-{[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling , and other catalysts such as palladium. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied as a potent dual inhibitor of Tie-2 and VEGFR2 receptor tyrosine kinases, which are important targets in cancer therapy . The unique structure of this compound allows it to interact with these molecular targets effectively, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(4-{[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets such as Tie-2 and VEGFR2 receptor tyrosine kinases . By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cancer cell proliferation and survival.
Comparison with Similar Compounds
N-(4-{[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide can be compared with other similar compounds such as 1-{4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea Both compounds share structural similarities and have been studied for their potential as kinase inhibitors
Properties
Molecular Formula |
C22H18F3N5O7S |
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Molecular Weight |
553.5 g/mol |
IUPAC Name |
N-[4-[[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H18F3N5O7S/c1-11(31)26-12-3-9-15(10-4-12)38(35,36)29-21(22(23,24)25)16-17(27-19(21)33)30(20(34)28-18(16)32)13-5-7-14(37-2)8-6-13/h3-10,29H,1-2H3,(H,26,31)(H,27,33)(H,28,32,34) |
InChI Key |
AAJRNGVGCMMRDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)OC)C(F)(F)F |
Origin of Product |
United States |
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